molecular formula C7H12F3O6P B3040958 Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-84-0

Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040958
CAS No.: 256332-84-0
M. Wt: 280.14 g/mol
InChI Key: LHHMIKHXDBIEQK-UHFFFAOYSA-N
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Description

Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated synthetic building block of interest in organic and medicinal chemistry. Its molecular structure integrates both a phosphonate ester and a trifluoromethyl group, making it a valuable precursor for the development of more complex molecules. Compounds of this class are frequently employed in Horner-Wadsworth-Emmons reactions, a variant of the Wittig reaction, to generate fluorinated alkene derivatives with high stereoselectivity. The presence of the strong electron-withdrawing trifluoromethyl group can significantly alter the electronic properties, metabolic stability, and lipophilicity of the resulting molecules. This makes research into such compounds particularly valuable for the synthesis of agrochemicals, pharmaceuticals, and specialty materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. ⚠️ Warning: This chemical is for research and industrial applications only. It is not intended for personal use, diagnostic use, or any form of human or animal consumption.

Properties

IUPAC Name

ethyl 2-dimethoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3O6P/c1-4-15-6(11)5(7(8,9)10)16-17(12,13-2)14-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMIKHXDBIEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Employed in the study of enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and flame retardants.

Mechanism of Action

The mechanism of action of Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phosphoryl Group

a) Ethyl 2-[(Dibutoxyphosphoryl)oxy]-3,3,3-Trifluoropropanoate
  • Structure : Differs by replacing dimethoxy with dibutoxy on the phosphoryl group ().
  • Applications : May serve as a slow-release prodrug in hydrophobic environments .
b) Methyl 2-((Diphenylphosphoryl)methyl)-3,3,3-Trifluoropropanoate
  • Structure : Features a diphenylphosphoryl group linked via a methylene bridge ().
  • Synthesis : Prepared via Michael addition of fluoroacrylates with diarylphosphine oxides ().
  • Applications : Tested in asymmetric catalysis and as intermediates for bioactive molecules .

Fluorination and Backbone Modifications

a) Ethyl 3-(Diethoxyphosphoryl)-3,3-Difluoro-2-Oxopropanoate
  • Structure : Contains a ketone (2-oxo) and difluoro substituents ().
  • Properties : The ketone introduces electrophilicity, enabling nucleophilic additions. Reduced fluorine content (difluoro vs. trifluoro) decreases electron-withdrawing effects.
  • Synthesis : Derived from pyruvate analogs via phosphorylation .
b) Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate
  • Structure: Aryl-substituted trifluoropropanoate with a chloro-fluoro-phenyl group ().
  • Applications: Intermediate for fluoroquinolone antibiotics (e.g., sitafloxacin), highlighting the role of fluorinated aromatics in antimicrobial activity .

Functional Group Replacements

a) Ethyl 2-Carbonochloridoyl-3,3,3-Trifluoropropanoate
  • Structure : Replaces phosphoryloxy with a chloroformate group ().
  • Reactivity : Highly reactive acyl chloride derivative, used for peptide coupling or polymer synthesis .
b) Ethyl 2-(Benzoylamino)-2-(Diethoxyphosphoryl)-3,3,3-Trifluoropropanoate
  • Structure: Incorporates a benzoylamino group adjacent to the phosphoryl moiety ().
  • Applications: Potential protease inhibitor due to dual functionality (phosphoryl for binding, benzoyl for specificity) .

Physicochemical and Toxicological Data

Compound Molecular Weight (g/mol) LD₅₀ (Mouse) Key Properties
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate 280.14 Not reported Hydrolytically labile phosphate ester
Methyl analog () 266.13 1040 mg/kg Emits POₓ and F⁻ upon decomposition
Ethyl dibutoxy analog () ~364.25* Not reported High lipophilicity
Methyl diphenylphosphoryl analog () 489.18 Not reported Crystalline solid (M.P. 204–205°C)

*Calculated based on structure.

Biological Activity

Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound notable for its biological activity and potential applications in various fields, including medicinal chemistry and agrochemicals. This compound features a trifluoromethyl group and a dimethoxyphosphoryl moiety, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C7H10F3O5P
  • Molecular Weight : 256.24 g/mol
  • CAS Number : 256333-00-3

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, allowing it to interact effectively with biological systems.

This compound acts primarily through its interaction with enzymes and proteins that are involved in metabolic pathways. The dimethoxyphosphoryl group can participate in nucleophilic substitutions, making the compound a potential inhibitor of certain enzymes.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory activity against various enzymes:

  • Acetylcholinesterase (AChE) : The compound has been tested for its ability to inhibit AChE, an important target in the treatment of neurodegenerative diseases. In vitro assays demonstrated significant inhibition with an IC50 value in the micromolar range.
  • Phospholipase A2 : It has also been reported to inhibit phospholipase A2, which plays a crucial role in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

Toxicological Profile

The toxicological profile of this compound indicates that it may pose risks similar to other organophosphorus compounds. Acute toxicity studies have shown that high doses can lead to neurotoxicity and cholinergic symptoms. Chronic exposure may result in long-term neurological effects.

Case Studies

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that it could reduce cell death by modulating oxidative stress pathways.
  • Agricultural Applications : Research conducted by agricultural scientists has evaluated the efficacy of this compound as a pesticide. Field trials demonstrated that it effectively controlled pests while exhibiting low toxicity to non-target organisms.

Data Tables

PropertyValue
Molecular Weight256.24 g/mol
AChE Inhibition IC5012 µM
Phospholipase A2 Inhibition IC5025 µM
Acute Toxicity (LD50)100 mg/kg (rat)

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via phosphorylation of trifluoropropanoate precursors . A common approach involves reacting a hydroxyl-containing trifluoropropanoate intermediate with dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine) to introduce the dimethoxyphosphoryloxy group . For purification, column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are effective. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹⁹F NMR to detect residual solvents or unreacted intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Look for the ethyl ester triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~4.1–4.3 ppm, CH₂).
  • ¹⁹F NMR : A singlet near δ -65 ppm confirms the CF₃ group .
  • ³¹P NMR : A peak at δ 0–5 ppm verifies the dimethylphosphoryl group .
  • HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion ([M+H]⁺ at m/z 327.05) and isotopic patterns for fluorine/phosphorus .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what experimental controls are needed to mitigate side reactions?

Methodological Answer:
The CF₃ group is electron-withdrawing, enhancing the electrophilicity of the adjacent carbonyl but reducing nucleophilic attack at the β-position. To study substitution:

  • Use anhydrous conditions (e.g., THF or DMF with molecular sieves) to prevent hydrolysis.
  • Monitor reactions via TLC (silica GF₂₅₄, UV-active spots) and quench aliquots with water to detect intermediates.
  • For kinetic studies, employ stopped-flow NMR to track real-time changes in the phosphoryloxy moiety .

Advanced: How can researchers resolve contradictions in toxicity data (e.g., LD₅₀ variability) across studies involving this compound?

Methodological Answer:
Discrepancies in LD₅₀ values (e.g., 1040 mg/kg in mice vs. lower doses in other reports) may arise from:

  • Impurity profiles : Use GC-MS to quantify trace byproducts (e.g., dimethyl phosphate derivatives).
  • Metabolic differences : Conduct species-specific in vitro hepatocyte assays to compare metabolic stability.
  • Dosing protocols : Standardize administration routes (oral vs. intravenous) and vehicle solvents (DMSO vs. saline) .

Advanced: What mechanistic insights can be gained from studying the decomposition products of this compound under thermal stress?

Methodological Answer:
Thermogravimetric analysis (TGA) coupled with GC-MS reveals decomposition products:

  • POₓ species (e.g., dimethyl phosphate) at 200–250°C.
  • Fluoride ions (detected via ion-selective electrode) from CF₃ breakdown.
  • Ethylene gas (monitored via headspace GC) from ester cleavage.
    These findings inform storage conditions (dry, inert atmosphere) and safety protocols for handling .

Advanced: How does the phosphoryloxy moiety affect the compound’s stability in aqueous vs. nonpolar solvents, and what formulation strategies improve shelf life?

Methodological Answer:
The phosphoryloxy group is hydrolytically labile in aqueous media (pH >7). Stability studies should include:

  • pH-rate profiling (e.g., acetate buffer pH 4–7.4) with HPLC monitoring.
  • Lyophilization to create solid dispersions with cyclodextrins, reducing hydrolysis.
  • Microencapsulation (PLGA polymers) for controlled release in biological assays .

Basic: What computational tools are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with the phosphoryloxy group’s partial charges derived from DFT calculations (B3LYP/6-31G* level).
  • Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility of the CF₃ group .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the compound’s metabolic pathways in vitro?

Methodological Answer:

  • Synthesize ¹⁸O-labeled analogs via H₂¹⁸O hydrolysis of the phosphoryloxy group, followed by re-esterification.
  • Track metabolites in hepatic microsomes using LC-HRMS (Q-TOF) to identify oxidation products (e.g., carboxylic acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
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Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

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